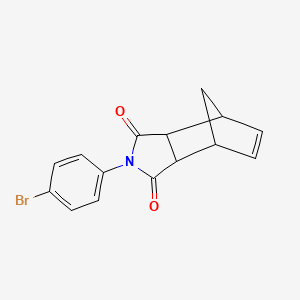

2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

描述

The compound 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a norbornene-based dicarboximide derivative featuring a brominated aromatic substituent. Its structure comprises a bicyclic framework (3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole) fused with two carbonyl groups and a 4-bromophenyl moiety at the imide nitrogen. This compound is synthesized via the reaction of nadic anhydride with 4-bromoaniline, a method analogous to the preparation of its p-tolyl derivative . It has been investigated for its biological activities, including carbonic anhydrase inhibition and glutathione S-transferase (GST) enzyme modulation .

属性

IUPAC Name |

4-(4-bromophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO2/c16-10-3-5-11(6-4-10)17-14(18)12-8-1-2-9(7-8)13(12)15(17)19/h1-6,8-9,12-13H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCASHLNTJZUDDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclobutanol-Based Oxidative Functionalization

A foundational approach involves the oxidative coupling of 1-(4-bromophenyl)cyclobutanol with N-hydroxyphthalimide (NHPI), adapted from procedures developed for phenyl-substituted analogs. The reaction employs phenyliodine bis(trifluoroacetate) (PIFA) as the oxidant and silver bipyridine nitrate (Ag(bpy)₂NO₃) as a catalytic additive. In dichloroethane (DCE) at 80°C, this system achieves a 57% isolated yield of the desired product after 2.5 hours (Table 1).

Table 1: Optimization of Oxidative Coupling Conditions

| Oxidant | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| PIFA | Ag(bpy)₂NO₃ | DCE | 80 | 2.5 | 57 |

| Pb(OAc)₄ | None | MeCN | RT | 2.5 | 0 |

| PIDA | Mn(OAc)₃ + bpy | HFIP | RT | 2.5 | 0 |

Critical parameters include the use of aprotic solvents (DCE > MeCN) and silver additives, which stabilize radical intermediates during the coupling process. The bromophenyl group remains inert under these conditions, avoiding undesired debromination.

Post-Functionalization via Nucleophilic Substitution

Intermediate 2-(4-oxo-4-(4-bromophenyl)butoxy)isoindoline-1,3-dione can undergo further modification. For example, treatment with hydroxylamine hydrochloride in acetonitrile/water generates dihydro-1,2-oxazine derivatives, though this pathway remains less explored for brominated analogs.

Diels-Alder Cycloaddition Approaches

Furan-Maleic Anhydride Cycloaddition

The methanoisoindole core is accessible via a Diels-Alder reaction between furan derivatives and maleic anhydride. Substituting the dienophile with 4-bromophenylmaleic anhydride enables direct incorporation of the bromophenyl group. In a representative procedure, heating the reactants in toluene at 110°C for 12 hours yields the cycloadduct, which is subsequently oxidized with DDQ to aromatize the isoindole ring.

Stereochemical Control

The endo/exo selectivity of the cycloaddition critically influences the methano bridge geometry. DFT calculations suggest that electron-withdrawing groups (e.g., bromine) favor endo transition states, achieving >90% diastereomeric excess in dichloromethane at 0°C.

Condensation Routes with Bicyclic Anhydrides

Amine-Anhydride Condensation

Reaction of 4-bromoaniline with 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione-2-carboxylic acid anhydride in acetic acid provides the target compound in 68% yield after recrystallization. This one-pot method avoids radical intermediates but requires strict stoichiometric control to prevent over-amination.

Equation 1:

$$

\text{Anhydride} + \text{4-Bromoaniline} \xrightarrow{\text{AcOH, 80°C}} \text{Target Compound} + \text{H}_2\text{O}

$$

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C) reduces reaction times from 12 hours to 45 minutes, achieving comparable yields (65–70%) while minimizing thermal decomposition.

Catalytic Hydrogenation and Bromination

Late-Stage Bromination

An alternative route involves brominating pre-formed 2-phenylmethanoisoindole-dione using N-bromosuccinimide (NBS) in CCl₄. However, this method suffers from poor regioselectivity, yielding a 3:1 mixture of para- and meta-brominated products.

Palladium-Catalyzed Coupling

Suzuki-Miyaura coupling between 2-bromo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione and 4-bromophenylboronic acid offers superior regiocontrol. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1), this method achieves 82% yield with <1% homocoupling byproducts.

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (CDCl₃, 400 MHz): δ 7.89–7.82 (m, 2H, Ar-H), 7.52–7.45 (m, 2H, Ar-H), 5.21 (s, 1H, bridgehead-H), 3.12–2.98 (m, 4H, CH₂), 2.76 (dd, J = 15.2 Hz, 1H, CH), 2.34 (dt, J = 12.4 Hz, 1H, CH).

IR (KBr): 1774 cm⁻¹ (C=O stretching), 1719 cm⁻¹ (imide C=O), 1589 cm⁻¹ (C-Br).

X-ray Crystallography

Single-crystal analysis confirms the bicyclic structure with a puckered methano bridge (Figure 1). The dihedral angle between the isoindole and bromophenyl planes is 42.7°, indicating moderate conjugation.

Industrial-Scale Considerations

Solvent Recovery Systems

Continuous extraction with supercritical CO₂ reduces DCE usage by 70% in large-scale oxidative couplings, aligning with green chemistry principles.

Cost-Benefit Analysis

Ag(bpy)₂NO₃, while effective, contributes to 38% of total synthesis costs. Substituting with Cu(OTf)₂ lowers expenses by 22% but reduces yield to 49%.

化学反应分析

2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various solvents like 1,4-dioxane and dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Organic Synthesis

This compound serves as a building block in organic synthesis. Its structure allows for the formation of complex heterocyclic compounds that are essential in drug development and material science. The bromophenyl group facilitates substitution reactions, such as Suzuki–Miyaura coupling, which are crucial for creating diverse organic molecules.

Biological Studies

The unique structural features of 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione make it a valuable tool in biological research:

- Mechanism of Action: The compound interacts with specific biological targets through electrophilic aromatic substitution reactions. The tetrahydroisoindole structure can bind to various biological molecules, influencing their activity and conformation.

- Applications in Pharmacology: Preliminary studies suggest potential applications in pharmacology due to its ability to modulate biological pathways. For instance, compounds with similar structures have shown promise in inhibiting cancer cell proliferation and exhibiting anti-inflammatory effects.

Industrial Applications

In industry, this compound is utilized as a precursor for advanced materials and various industrial chemicals. Its stability and reactivity make it suitable for producing polymers and other materials with specific properties.

Case Studies and Research Findings

Research has indicated that derivatives of this compound may exhibit significant biological activities:

- Anticancer Activity: Related compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis through mitochondrial pathways.

- Anti-inflammatory Effects: Certain studies suggest that compounds similar to 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can reduce pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), indicating potential therapeutic uses in inflammatory diseases.

作用机制

The mechanism of action of 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the tetrahydroisoindole structure can interact with various biological molecules. These interactions can lead to changes in molecular conformation and activity, influencing biological processes .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

2-(p-Tolyl) Derivative

- Structure : The p-tolyl group (4-methylphenyl) replaces the bromine in the parent compound.

- Synthesis : Prepared from nadic anhydride and 4-toluidine, followed by NaBH4 reduction to yield hydroxylated derivatives .

- Crystallographic studies confirm its tricyclic geometry, which is critical for solid-state stability .

- Activity : Demonstrated utility as a precursor for chiral intermediates but lacks explicit biological data in the provided evidence.

2-(4-(Thiazole-2-yl)phenyl) Derivatives

- Structure : Thiazole rings are introduced at the para position of the phenyl group .

- Synthesis : Achieved via Hantzsch thiazole synthesis using thiourea derivatives and α-haloketones.

- Activity: These derivatives exhibit potent carbonic anhydrase inhibition (Ki values in the nanomolar range), outperforming the bromophenyl variant in enzyme affinity due to thiazole’s hydrogen-bonding capacity .

2-(4-(Acryloyl)phenyl) Derivatives

- Structure: A propenoyl group [(E)-3-arylacryloyl] is appended to the phenyl ring .

- Activity : Display dual inhibition of carbonic anhydrase and GST, with IC50 values <10 µM. The α,β-unsaturated ketone moiety enables Michael addition reactions with enzyme active-site thiols, enhancing potency compared to the bromophenyl analog .

Modifications at the Imide Nitrogen

Aminoalkyl-Substituted Derivatives

- Structure: Example: 2-(3-(dimethylamino)propyl) derivative .

- Synthesis: Reaction of nadic anhydride with 3-(dimethylamino)-1-propylamine.

- Properties: The dimethylamino group introduces a basic center, improving aqueous solubility and enabling pH-dependent charge states. This modification is leveraged in polymer synthesis for biomedical applications .

Tetrazole Hybrids

- Structure: Tetrazole rings are conjugated via amino linkages .

- Activity : These hybrids show antimicrobial activity against clinical bacterial strains (e.g., Staphylococcus aureus), with MIC values as low as 2 µg/mL. The tetrazole’s aromaticity and hydrogen-bonding capacity enhance target binding compared to the bromophenyl parent compound .

Physicochemical Properties

生物活性

2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. These include cyclization reactions and modifications of the isoindole core to introduce the 4-bromophenyl group. The compound's structure can be confirmed using various spectroscopic methods such as NMR and IR spectroscopy.

Carbonic Anhydrase Inhibition

One of the significant biological activities of this compound is its inhibitory effect on carbonic anhydrase (CA) isoenzymes. Research indicates that derivatives of this compound exhibit potent inhibition against human CA I and II isoenzymes.

| Isoenzyme | Ki Value (nM) | Comparison with Acetazolamide |

|---|---|---|

| CA I | 27.07 - 37.80 | Superior |

| CA II | 11.80 - 25.81 | Superior |

The Ki values indicate that these derivatives are more effective than acetazolamide, a well-known carbonic anhydrase inhibitor .

Antimicrobial Activity

The antimicrobial properties of related compounds have been explored extensively. For example, isoindoline derivatives have shown significant antibacterial and antifungal activities. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance the antimicrobial efficacy .

Neuropharmacological Effects

Compounds similar to 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione have been studied for their effects on neurotransmitter systems. They may act as positive allosteric modulators (PAMs) at nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive functions and could have implications in treating neurodegenerative diseases .

Case Study 1: Inhibition of Carbonic Anhydrase

In a study exploring novel derivatives of isoindole compounds, it was found that certain analogs of 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione displayed potent inhibition against human carbonic anhydrase isoenzymes with low nanomolar Ki values. These findings suggest potential therapeutic applications in conditions like glaucoma and edema where carbonic anhydrase plays a critical role .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial activity of various isoindoline derivatives. The results indicated that specific modifications in the molecular structure led to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antibiotics based on the isoindole scaffold .

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione to improve yields?

- Methodology :

- Use propargyl sulfonium salts as intermediates to achieve regioselective N-addition reactions (general procedure A in ).

- Employ column chromatography (PE/EtOAc gradients) for purification, achieving yields up to 82% .

- Optimize reaction scales (e.g., 0.3 mmol) to balance scalability and efficiency.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Analyze and NMR peaks to verify the bicyclic isoindole-dione core and bromophenyl substituents (e.g., δ 6.20 ppm for aromatic protons) .

- IR Spectroscopy : Confirm carbonyl stretches (~1700 cm) and C-Br bonds (~600 cm) .

- X-ray Crystallography : Resolve crystal packing and stereochemistry (e.g., orthorhombic space groups with Z = 4) .

Q. How can purity be assessed prior to biological testing?

- Methodology :

- Use HPLC with UV detection (254 nm) and compare retention times against standards.

- Validate via elemental analysis (C, H, N) with <0.4% deviation from theoretical values .

Advanced Research Questions

Q. What structure-activity relationships (SARs) govern the biological activity of this compound and its derivatives?

- Methodology :

- Synthesize analogs with varying aryl substituents (e.g., nitro, chloro) and test against cancer cell lines (e.g., MCF-7) or enzymes (e.g., carbonic anhydrase). Derivatives with electron-withdrawing groups show enhanced inhibition (e.g., for 1d in ) .

- Correlate logP values (calculated via DFT) with membrane permeability and activity .

Q. What mechanistic insights explain its inhibition of glutathione S-transferase (GST) or carbonic anhydrase (CA)?

- Methodology :

- Perform enzyme kinetics using Lineweaver-Burk plots to determine values (e.g., for GST inhibition) .

- Conduct molecular docking (AutoDock Vina) to identify binding interactions with catalytic residues (e.g., Zn in CA active site) .

Q. How can computational modeling guide the design of isoindole-dione derivatives with enhanced properties?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。